1-(3,3,3-トリフルオロ-2-オキソプロピル)ピロリジン-3-カルボン酸

説明

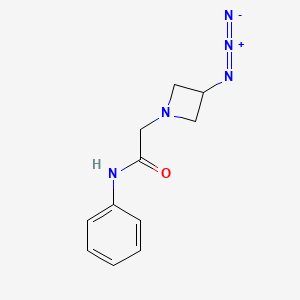

“1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3. It is used for pharmaceutical testing .

Molecular Structure Analysis

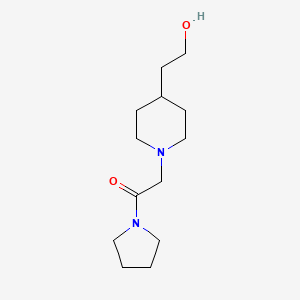

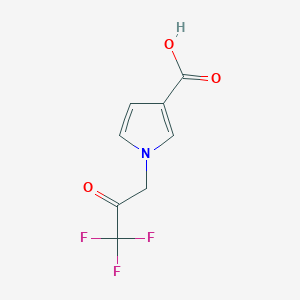

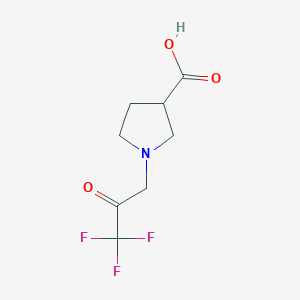

The molecular structure of “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a trifluoro-2-oxopropyl group.Chemical Reactions Analysis

While specific chemical reactions involving “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” are not available, pyrrolidine derivatives can undergo various reactions. For instance, an annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines has been reported .科学的研究の応用

創薬

ピロリジン環は、この化合物の構成要素であり、創薬化学者によってヒト疾患の治療のための化合物を得るために広く使用されています . この飽和した骨格に対する関心は、sp3混成、分子の立体化学への寄与、および環の非平面性による三次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探査できる可能性によって高まっています .

臨床的に有効な薬物の開発

臨床的に有効な薬物の開発は、ますます、多くのものが窒素を含むヘテロ環状骨格の使用に依存しています . トリフルオロメチル基は、この化合物の構成要素であり、多くのFDA承認薬に見られます .

フッ素化ピレスロイドの合成

この化合物は、フッ素化ピレスロイドの合成に使用できる可能性があります . フッ素化ピレスロイドは、フッ素原子を含むように修飾された殺虫剤の一種であり、その有効性を高めることができます。

2-アミノベンズアルデヒドオキシムアナログの合成

この化合物は、2-アミノベンズアルデヒドオキシムアナログの合成に使用できます . これらのアナログは、炎症やその他の生物学的プロセスに関与する酵素である、好中球エラスターゼとプロテイナーゼの二重阻害剤として作用することができます .

抗けいれん活性

特に、ピロリジン-2,5-ジオン環の3位にある非芳香族置換基(sec-ブチル)と、3-トリフルオロメチルフェニルピペラジン断片は、抗けいれん活性を正に影響を与えます .

新規ピロリジン化合物の設計

ピロリジン環の炭素の立体異性性は、最も重要な特徴の1つです。 異なる立体異性体と置換基の空間的配向は、エナンチオ選択的タンパク質への異なる結合様式による、薬物候補の異なる生物学的プロファイルにつながる可能性があります . この化合物は、創薬化学者が、異なる生物学的プロファイルを持つ新規ピロリジン化合物の設計における最良のアプローチを導くことができます .

作用機序

Target of action

Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .

Mode of action

Without specific information on the compound, it’s difficult to detail its mode of action. Generally, pyrrolidine derivatives interact with their targets in a manner dictated by their specific structural features, including stereochemistry and substituent orientation .

Biochemical pathways

Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific biological targets .

Pharmacokinetics

In general, the introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, can help modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Result of action

The effects of pyrrolidine derivatives can vary widely depending on their specific biological targets .

Action environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

生化学分析

Biochemical Properties

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases, by binding to their active sites and altering their catalytic functions .

Cellular Effects

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .

Metabolic Pathways

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis, the citric acid cycle, and other metabolic processes. This compound may also affect metabolite levels by altering the activity of enzymes involved in their synthesis or degradation .

Transport and Distribution

Within cells and tissues, 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution within tissues may be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

特性

IUPAC Name |

1-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQBZOJGGXKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。